REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]([OH:20])([CH:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:5][CH:6]=1.Cl[CH2:22][CH2:23][CH2:24][C:25]([C:27]1[CH:32]=[CH:31][C:30]([C:33]([CH3:36])([CH3:35])[CH3:34])=[CH:29][CH:28]=1)=[O:26]>>[CH3:36][C:33]([C:30]1[CH:31]=[CH:32][C:27]([C:25]([CH2:24][CH2:23][CH2:22][N:17]2[CH2:16][CH2:15][CH:14]([C:7]([OH:20])([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:4]3[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=3)[CH2:19][CH2:18]2)=[O:26])=[CH:28][CH:29]=1)([CH3:34])[CH3:35]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C=1C=CC(=CC1)C(C=2C=CC=CC2)(C3CCNCC3)O
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
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|
Type
|
product
|
Smiles
|
CC(C)(C)C=1C=CC(=CC1)C(=O)CCCN2CCC(CC2)C(C=3C=CC=CC3)(C=4C=CC=CC4)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |